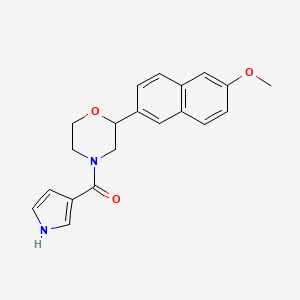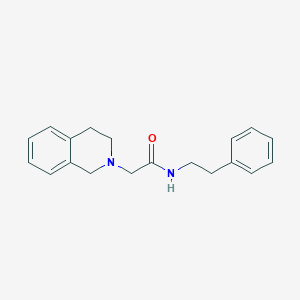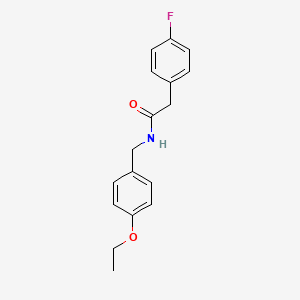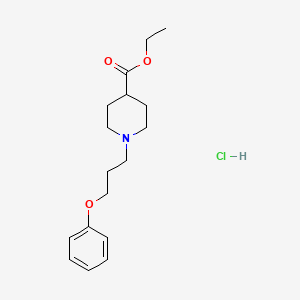![molecular formula C21H21N3O2 B5356323 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5356323.png)
1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which makes it a good candidate for further investigation. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions for the investigation of 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as a diagnostic tool in imaging studies. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves the reaction of 1H-indole-3-carboxylic acid with benzylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with ethyl acetoacetate to obtain the final product.
Aplicaciones Científicas De Investigación
1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a diagnostic tool in imaging studies.
Propiedades
IUPAC Name |
1-benzyl-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-12-19(21(26)24(20)14-15-6-2-1-3-7-15)22-11-10-16-13-23-18-9-5-4-8-17(16)18/h1-9,13,19,22-23H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEWRZWPPTUION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}-2-fluorobenzamide](/img/structure/B5356255.png)
![4-ethyl-5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}-1,3-thiazol-2-amine](/img/structure/B5356264.png)
![4-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5356271.png)


![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5356280.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5356288.png)
![2-chloro-4-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5356303.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5356307.png)
![1-{[6-(2,3-dimethylphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5356325.png)
